
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is an organic compound that belongs to the class of ureas It is characterized by the presence of a chloroethyl group and a methylcyclopentyl group attached to the urea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea typically involves the reaction of 1-methylcyclopentylamine with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
[ \text{1-methylcyclopentylamine} + \text{2-chloroethyl isocyanate} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a secondary amine derivative, while oxidation may produce an N-oxide.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chloroethyl)-3-(1-methylcyclohexyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclopropyl)urea
- 1-(2-Chloroethyl)-3-(1-methylcyclobutyl)urea
Uniqueness
1-(2-Chloroethyl)-3-(1-methylcyclopentyl)urea is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the methylcyclopentyl group, in particular, influences its reactivity and interaction with biological targets, making it a compound of interest for further research and development.
Eigenschaften
CAS-Nummer |
13908-09-3 |
|---|---|
Molekularformel |
C9H17ClN2O |
Molekulargewicht |
204.70 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-3-(1-methylcyclopentyl)urea |
InChI |
InChI=1S/C9H17ClN2O/c1-9(4-2-3-5-9)12-8(13)11-7-6-10/h2-7H2,1H3,(H2,11,12,13) |
InChI-Schlüssel |
QUMYOFKTVGNGMH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)NC(=O)NCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


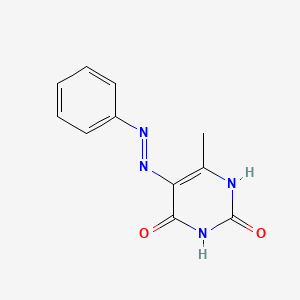
![[(3-Fluoro-4-nitrosophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14712315.png)
![Spiro[1,3-dithiolane-2,9'-fluorene]](/img/structure/B14712318.png)
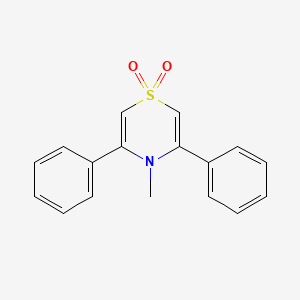
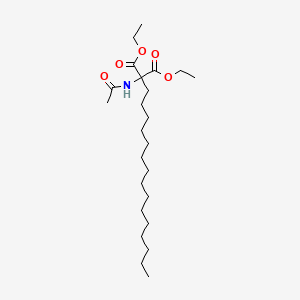
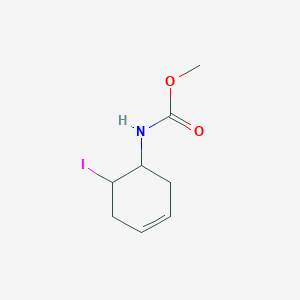
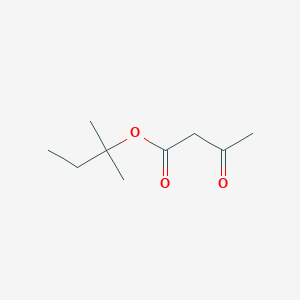
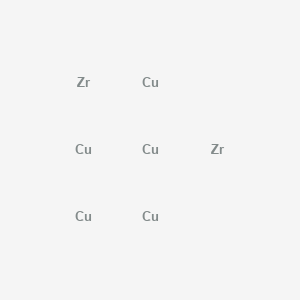
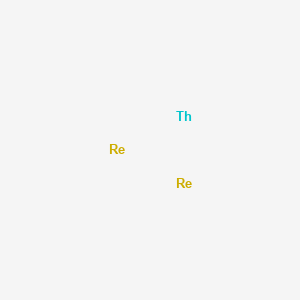


![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

